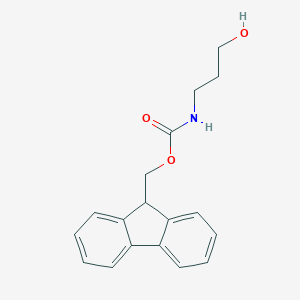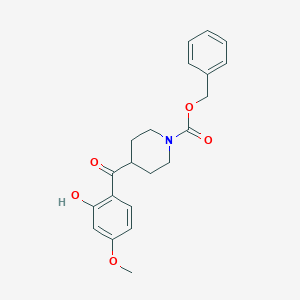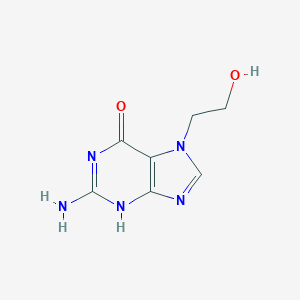![molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9](/img/structure/B131814.png)
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
“6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that reacts with organic compounds to form pharmaceutically active compounds . It is easily methylated .
Synthesis Analysis
The synthesis of “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves several steps. The 6-bromo derivative is conveniently synthesized by the direct reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with methyl iodide .
Molecular Structure Analysis
The molecular structure of “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” is planar . The plane through the atoms forming the allyl group is roughly perpendicular to the imidazo[4,5-b]pyridin-2-one system .
Chemical Reactions Analysis
“6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” reacts with organic compounds to form pharmaceutically active compounds . It is easily methylated by methyl iodide under catalytic conditions .
Scientific Research Applications
Type 2 Diabetes Inhibitors
The imidazo[4,5-b]pyridine moiety, which includes “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, has been synthesized and evaluated for its ability to inhibit Baker’s yeast α-glucosidase enzyme . This enzyme is a target for the treatment of type 2 diabetes, and the compounds were found to have IC50 values in the range of 13.5–93.7 µM .
Anticancer Activity
Compounds derived from the imidazo[4,5-b]pyridine structure, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have been tested for their potential as anticancer agents . The exact mechanisms of action and the types of cancer they are effective against would require further research.
Tuberculostatic Activity
The imidazo[4,5-b]pyridine derivatives have also been explored for their tuberculostatic activities . Tuberculostatic agents are used to inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis.
Antimitotic Activity
Antimitotic agents are used to disrupt mitosis (cell division), and they are often used in cancer treatment. The imidazo[4,5-b]pyridine derivatives, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have been tested for their antimitotic activities .
Antineuroinflammatory Activities
Inflammation in the nervous system can lead to neurodegenerative diseases like Alzheimer’s and Parkinson’s. The imidazo[4,5-b]pyridine derivatives have been tested for their antineuroinflammatory activities , which could potentially lead to new treatments for these diseases.
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Aberrant expression of the PI3K signalling pathway is often associated with tumorigenesis, progression, and poor prognosis. Hence, PI3K inhibitors, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have attracted significant interest for the treatment of cancer .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiproliferative action on several human cancer cell lines .
Mode of Action
It’s known that coumarin derivatives can interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der waals bonds .
Biochemical Pathways
Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Similar compounds have been shown to have submicromolar inhibitory activity against various tumour cell lines .
properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRLTJPUNUZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365640 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
148038-83-9 | |
| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?
A2: Crystallographic studies reveal that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].
Q2: Has 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shown any promising activity in material science applications?
A3: Research indicates that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.
Q3: How do computational chemistry approaches contribute to understanding 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one's behavior?
A4: Quantum chemical calculations have been employed to investigate the properties and behavior of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].
Q4: What analytical techniques are commonly used to characterize 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?
A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



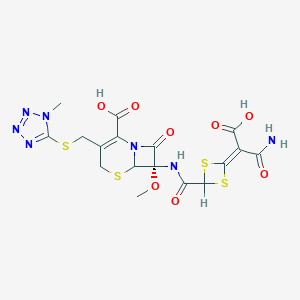
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)



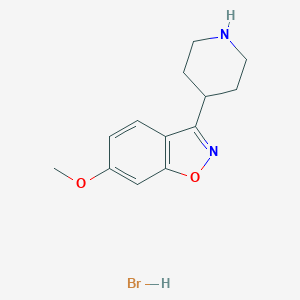
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
